p-Aminophenyl β-D-Lactopyranoside p-Aminophenyl β-D-Lactopyranoside
Brand Name: Vulcanchem
CAS No.: 17691-02-0
VCID: VC0014510
InChI: InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
SMILES: C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Molecular Formula: C18H27NO11
Molecular Weight: 433.4 g/mol

p-Aminophenyl β-D-Lactopyranoside

CAS No.: 17691-02-0

Reference Standards

VCID: VC0014510

Molecular Formula: C18H27NO11

Molecular Weight: 433.4 g/mol

p-Aminophenyl β-D-Lactopyranoside - 17691-02-0

CAS No. 17691-02-0
Product Name p-Aminophenyl β-D-Lactopyranoside
Molecular Formula C18H27NO11
Molecular Weight 433.4 g/mol
IUPAC Name (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
Standard InChIKey OCHWUNNDLIWPAO-MUKCROHVSA-N
Isomeric SMILES C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
SMILES C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Synonyms 4-Aminophenyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside; 4-Aminophenyl β-D-lactopyranoside; p-Aminophenyl β-lactoside;
PubChem Compound 188328
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator